molecular formula C13H7F3O2 B5794446 2,4-difluorophenyl 4-fluorobenzoate

2,4-difluorophenyl 4-fluorobenzoate

Cat. No.: B5794446
M. Wt: 252.19 g/mol
InChI Key: YPDLPOKGAJVOLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-difluorophenyl 4-fluorobenzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of benzoates and is widely used in the synthesis of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 2,4-difluorophenyl 4-fluorobenzoate is not well understood. However, it is believed that this compound exerts its biological effects by interacting with specific proteins or enzymes in the body. For example, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs has been shown to have potential therapeutic benefits in the treatment of various diseases, including cancer.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. For example, it has been shown to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death) in these cells. It has also been shown to have anti-inflammatory and analgesic effects. In addition, this compound has been shown to have antifungal activity against various fungal strains.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2,4-difluorophenyl 4-fluorobenzoate in lab experiments is its high purity and stability. This compound is also readily available and relatively easy to synthesize. However, one of the limitations of using this compound is its potential toxicity. Therefore, it is important to use appropriate safety precautions when handling this compound.

Future Directions

There are several future directions for the research on 2,4-difluorophenyl 4-fluorobenzoate. One potential direction is the development of new pharmaceuticals and agrochemicals based on this compound. Another direction is the investigation of the mechanism of action of this compound and its potential therapeutic applications in the treatment of various diseases. In addition, further research is needed to explore the potential applications of this compound in the development of new materials.

Synthesis Methods

The synthesis of 2,4-difluorophenyl 4-fluorobenzoate involves the reaction between 2,4-difluorophenol and 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of the desired compound with a yield of up to 80%. The purity of the compound can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

2,4-difluorophenyl 4-fluorobenzoate has been extensively used in scientific research due to its potential applications in various fields. This compound has been used as a building block in the synthesis of pharmaceuticals such as antitumor agents, antifungal agents, and anti-inflammatory agents. It has also been used in the synthesis of agrochemicals such as herbicides and fungicides. In addition, this compound has been used in the development of materials such as liquid crystals and polymers.

Properties

IUPAC Name

(2,4-difluorophenyl) 4-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F3O2/c14-9-3-1-8(2-4-9)13(17)18-12-6-5-10(15)7-11(12)16/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPDLPOKGAJVOLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)OC2=C(C=C(C=C2)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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